(2-formyl-1H-pyrrol-1-yl)acetic acid
Overview
Description
(2-formyl-1H-pyrrol-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isolation and Characterization
- Isolation from Fungi: Yang et al. (2015) reported the isolation of a new pyrrole alkaloid, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, from the fruiting bodies of Leccinum extremiorientale. This discovery was significant for the understanding of the chemical composition of this fungus (Yang et al., 2015).
Synthesis and Chemical Reactions
- Formation of Pyrroloquinoxalines: Potikha and Kovtunenko (2009) described the synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines using a compound related to 2-(1H-pyrrol-1-yl)phenylamines, indicating the utility of pyrrole derivatives in the synthesis of complex heterocyclic structures (Potikha & Kovtunenko, 2009).
- Ugi Reaction for Chiral Synthesis: Nenajdenko et al. (2007) utilized chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids in a three-component Ugi reaction to synthesize chiral pyrroloketopiperazines, showcasing an innovative method for asymmetric synthesis (Nenajdenko et al., 2007).
Safety and Hazards
Future Directions
The future directions for the research and application of “(2-formyl-1H-pyrrol-1-yl)acetic acid” and other pyrrole derivatives could involve further exploration of their diverse biological activities . For instance, they could be studied for their potential roles in the prevention and treatment of lifestyle diseases .
Mechanism of Action
Target of Action
Related 2-formylpyrrole compounds have been found to inhibit enzymes such as aldose reductase , which plays a crucial role in the polyol pathway of glucose metabolism .
Mode of Action
It’s known that 2-formylpyrrole compounds arise from non-enzymatic maillard reactions of amines and sugars . These reactions could potentially lead to interactions with their targets, causing changes at the molecular level .
Biochemical Pathways
Related 2-formylpyrrole compounds have been found to impact the polyol pathway of glucose metabolism through their inhibition of aldose reductase .
Result of Action
Maillard products like 2-formylpyrrole compounds display interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
(2-formyl-1H-pyrrol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for the replication of human immunodeficiency virus type 1 (HIV-1) and other cellular processes . Additionally, this compound exhibits antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit immunostimulatory and antiproliferative effects, which can enhance the immune response and inhibit the growth of cancer cells . These effects are mediated through its interaction with specific cellular receptors and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes involved in the replication of viruses, thereby preventing their proliferation . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced immune response and reduced inflammation . At high doses, it may cause toxic or adverse effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, the compound can undergo spontaneous dehydration and subsequent oxidation to form other bioactive metabolites . These metabolic transformations can influence the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKRZLHJSBDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499111 | |
Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67451-42-7 | |
Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.